molecular formula C25H26N2O2 B15154214 (4-ethoxyphenyl)[(4R)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone

(4-ethoxyphenyl)[(4R)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone

Cat. No.: B15154214
M. Wt: 386.5 g/mol
InChI Key: WLYKCBFLZSANHC-WBPHRXDCSA-N
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Description

(4-ethoxyphenyl)[(4R)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxyphenyl)[(4R)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde in the presence of a base.

    Introduction of the Ethoxyphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the quinoline core reacts with an ethoxybenzene derivative in the presence of a Lewis acid catalyst.

    Final Coupling Reaction: The final step involves coupling the intermediate with a phenylamino group under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The ethoxyphenyl and phenylamino groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-ethoxyphenyl)[(4R)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be studied for its potential biological activities. The quinoline core is known for its presence in many pharmacologically active compounds, suggesting that this compound could have similar properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of (4-ethoxyphenyl)[(4R)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The quinoline core could facilitate binding to DNA or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a similar core, used in antimalarial drugs.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

What sets (4-ethoxyphenyl)[(4R)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone apart is the combination of the ethoxyphenyl and phenylamino groups, which could confer unique biological activities and chemical properties not seen in simpler quinoline derivatives.

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

[(4R)-4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl]-(4-ethoxyphenyl)methanone

InChI

InChI=1S/C25H26N2O2/c1-3-29-21-15-13-19(14-16-21)25(28)27-18(2)17-23(22-11-7-8-12-24(22)27)26-20-9-5-4-6-10-20/h4-16,18,23,26H,3,17H2,1-2H3/t18?,23-/m1/s1

InChI Key

WLYKCBFLZSANHC-WBPHRXDCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N2C(C[C@H](C3=CC=CC=C32)NC4=CC=CC=C4)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2C(CC(C3=CC=CC=C32)NC4=CC=CC=C4)C

Origin of Product

United States

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